2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

Sequential cross-coupling Site-selective functionalization Polyhalogenated building blocks

Researchers needing sequential, site-selective Suzuki couplings face limited options with symmetrically dihalogenated pyridines. 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine (CAS 1214323-90-6) solves this with an orthogonal C-I/C-Br pattern enabling differentiated 2,3-diarylation without protecting groups. The 5-CF3 group further modulates ring electronics and metabolic stability. Key procurement advantages: • Enables Pd(0)-catalyzed coupling at C-3 (I) first, then C-2 (Br) in one pot. • Classified as a Protein Degrader Building Block; used in PROTAC linker synthesis. • Available in stock in multiple batches (≥98% HPLC); rapid global shipping.

Molecular Formula C6H2BrF3IN
Molecular Weight 351.893
CAS No. 1214323-90-6
Cat. No. B567005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodo-5-(trifluoromethyl)pyridine
CAS1214323-90-6
Synonyms2-Bromo-3-iodo-5-(trifluoromethyl)pyridine
Molecular FormulaC6H2BrF3IN
Molecular Weight351.893
Structural Identifiers
SMILESC1=C(C=NC(=C1I)Br)C(F)(F)F
InChIInChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H
InChIKeyGFZKOHHCEWRXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodo-5-(trifluoromethyl)pyridine – Physicochemical & Structural Baseline


2-Bromo-3-iodo-5-(trifluoromethyl)pyridine (CAS 1214323-90-6) is a polyhalogenated pyridine derivative with the molecular formula C₆H₂BrF₃IN and a molecular weight of 351.89 g·mol⁻¹ . The compound carries a bromine atom at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 5-position of the pyridine ring . Its predicted boiling point is 290.5 ± 35.0 °C at 760 mmHg, with a predicted density of 2.3 ± 0.1 g·cm⁻³ and a flash point of 129.5 ± 25.9 °C . The compound is commercially available from multiple vendors at purity levels ranging from 95% to 98% (HPLC) .

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine: Why Simple Analogs Fall Short


Generic substitution of 2-bromo-3-iodo-5-(trifluoromethyl)pyridine with analogs such as 2-bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1) or 3-iodo-5-(trifluoromethyl)pyridine (CAS 1214333-22-8) eliminates the capacity for sequential, site-selective cross-coupling. The C–I bond (bond dissociation energy ~57 kcal·mol⁻¹) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~71 kcal·mol⁻¹), enabling chemists to functionalize the 3-position (iodo) first while leaving the 2-position (bromo) intact for a second, orthogonal coupling step [1][2]. Symmetrically dihalogenated congeners (e.g., 2,3-dibromo- or 2,3-diiodo- analogs) lack this intrinsic selectivity and require cumbersome protecting-group strategies or stoichiometric control to achieve differentiated functionalization [3]. The 5-CF₃ group further withdraws electron density from the ring, modulating both the reactivity of the halogens and the lipophilicity of downstream coupling products . Below we present the quantitative evidence that supports selection of this specific regioisomer over its closest alternatives.

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine – Differentiating Evidence vs. Closest Analogs


Orthogonal Sequential Coupling via C–I vs. C–Br Reactivity

The target compound carries both iodine (C-3) and bromine (C-2) on the same pyridine scaffold, enabling two sequential, chemoselective cross-coupling reactions without intermediate halogenation steps. In palladium(0)-catalyzed oxidative addition, aryl iodides react approximately 10² to 10⁴ times faster than the corresponding aryl bromides under comparable conditions, a difference rooted in the weaker C–I bond (BDE ~57 kcal·mol⁻¹ vs. ~71 kcal·mol⁻¹ for C–Br) [1][2]. The single-halogen comparator 2-bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1) provides only one coupling handle; a second functionalization requires additional halogenation or more forcing conditions, adding steps and reducing overall yield [3]. The bromoiodopyridine architecture of the target compound was explicitly shown by Handy et al. to overcome the intrinsic electronic bias of the pyridine ring, enabling regioselective double-coupling that is inaccessible with dibromo analogs [4].

Sequential cross-coupling Site-selective functionalization Polyhalogenated building blocks

Purity Benchmark vs. Typical Analog Specifications

The compound is catalogued by Sigma-Aldrich (Merck) at 98% purity as assessed by HPLC and by Fluorochem at 98% purity . This specification is at parity with or exceeds the typical purity of closely related analogs: 2-bromo-5-(trifluoromethyl)pyridine is commonly offered at 97–98%, while 3-iodo-5-(trifluoromethyl)pyridine is typically listed at 95–97% . Higher purity directly reduces the stoichiometric uncertainty that arises from unreactive impurities in cross-coupling reactions, where catalyst loading and coupling-partner stoichiometry are sensitive to the active halide concentration.

Purity specification Procurement quality Building block reliability

Physicochemical Differentiation: Boiling Point and Density

The predicted boiling point of 2-bromo-3-iodo-5-(trifluoromethyl)pyridine is 290.5 ± 35.0 °C at 760 mmHg, with a predicted density of 2.3 ± 0.1 g·cm⁻³ . These values differ from regioisomeric bromoiodo(trifluoromethyl)pyridines due to the specific positioning of the halogen and CF₃ substituents, which modulates intermolecular interactions and affects chromatographic retention behavior. For example, 2-bromo-5-iodo-3-(trifluoromethyl)pyridine (a regioisomer with Br at C-2, I at C-5, CF₃ at C-3) exhibits distinct physical properties that influence both purification protocols and solubility in common reaction solvents .

Boiling point Density Physicochemical properties Purification

CF₃ Electronic Effect Activates C-2 Bromine Reactivity

The 5-CF₃ group exerts a strong electron-withdrawing effect (Hammett σₘ ≈ 0.43) that lowers the electron density of the pyridine ring, activating both the C-2 bromine and C-3 iodine toward oxidative addition and nucleophilic aromatic substitution (SNAr) relative to non-fluorinated bromoiodopyridines [1]. Schlosser and co-workers demonstrated that the presence of a trifluoromethyl substituent on halopyridines significantly alters metalation regioselectivity and enables carboxylation at positions that are unreactive in the absence of the CF₃ group . In comparative studies of 2-bromopyridine amination, introduction of a CF₃ group at the 6-position improved reaction yields, providing class-level evidence that CF₃-substituted bromopyridines are more reactive coupling partners [2].

Electron-withdrawing group Trifluoromethyl effect Nucleophilic aromatic substitution Cross-coupling rate

PROTAC Building Block: Dual Halogen Advantage

This compound is explicitly catalogued in the 'Protein Degrader Building Blocks' product family by commercial suppliers, reflecting its utility as a synthetic intermediate for PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader programs . In PROTAC design, the pyridine core serves as a rigid linker or as part of the E3 ligase ligand, where sequential functionalization at C-2 and C-3 with different warheads is often required to optimize both target-protein binding and ternary complex formation. The dual-halogen architecture enables iterative library synthesis without intermediate purification or re-functionalization, a distinct advantage over mono-halogenated pyridines that necessitate additional synthetic manipulation between coupling events [1].

PROTAC Protein degrader Targeted protein degradation Bifunctional molecules

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine – Optimal Application Scenarios


Sequential Suzuki Coupling to 2,3-Diarylated Pyridines

The iodine at C-3 undergoes oxidative addition to Pd(0) significantly faster than the bromine at C-2, enabling a first Suzuki-Miyaura coupling with Aryl-B(OH)₂ at the 3-position under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C). The intact C-2 bromide then participates in a second coupling with a different boronic acid under slightly more forcing conditions or with a different catalyst system, yielding a differentially 2,3-diarylated product in a single synthetic sequence without intermediate halogenation [1]. This convergent approach is directly supported by the Handy double-coupling methodology, where bromoiodopyridines overcome the intrinsic electronic bias of the pyridine ring [2].

PROTAC Linker Diversification via Orthogonal Coupling

In targeted protein degradation campaigns, the pyridine scaffold can serve as a central linker. The C-3 iodine is first coupled to an E3 ligase-recruiting moiety (e.g., a VHL or CRBN ligand derivative), followed by C-2 bromine coupling to a target-protein binding fragment. The trifluoromethyl group at C-5 provides a beneficial pharmacokinetic handle (improved metabolic stability and lipophilicity) that is retained in the final bifunctional molecule. This strategy is validated by the compound's classification as a 'Protein Degrader Building Block' in commercial catalogs and its demonstrated utility in kinase inhibitor intermediate synthesis [3].

Agrochemical Lead Optimization via Sequential Aryl Introduction

For crop protection discovery programs, the dual-halogen scaffold enables rapid diversification of the pyridine core with pharmacophoric aryl groups. The electron-withdrawing CF₃ group at C-5 enhances the metabolic stability of derived compounds in planta while the 2-bromo-3-iodo pattern permits successive Stille or Negishi couplings to explore substituent effects at both positions independently. This approach is documented in patent literature where 2-bromo-3-halogeno-5-trifluoromethylpyridines serve as key intermediates for insecticidal and fungicidal pyridine derivatives [4].

C-4 Carboxylation to Pentasubstituted Pyridines

Building on Schlosser's regioexhaustive functionalization concept, the target compound can undergo directed metalation at the 4-position (between the CF₃ and the halogens) using LDA or LTMP, followed by carboxylation with CO₂, yielding 2-bromo-3-iodo-5-(trifluoromethyl)isonicotinic acid. This intermediate retains both halogen handles for subsequent cross-coupling, enabling access to densely functionalized pyridines that are otherwise difficult to prepare . The CF₃ group at C-5 is critical for directing metalation to the C-4 position, a regiochemical outcome that differs from non-fluorinated analogs.

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